N-({[2,3'-bipyridine]-3-yl}methyl)-3-(4-fluorophenoxy)benzamide
Description
Properties
IUPAC Name |
3-(4-fluorophenoxy)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O2/c25-20-8-10-21(11-9-20)30-22-7-1-4-17(14-22)24(29)28-16-19-6-3-13-27-23(19)18-5-2-12-26-15-18/h1-15H,16H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPHWRZVBKOKFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)C(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)-3-(4-fluorophenoxy)benzamide typically involves multi-step organic reactions. One common approach is to start with the bipyridine derivative, which undergoes a series of reactions to introduce the fluorophenoxy and benzamide groups. Key steps may include:
Nucleophilic substitution: to introduce the fluorophenoxy group.
Amidation: to form the benzamide linkage.
Coupling reactions: to attach the bipyridine moiety.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-3-ylmethyl)-3-(4-fluorophenoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the bipyridine or benzamide moieties.
Substitution: The fluorophenoxy group can participate in substitution reactions, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-([2,3’-bipyridin]-3-ylmethyl)-3-(4-fluorophenoxy)benzamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving bipyridine and benzamide moieties.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-([2,3’-bipyridin]-3-ylmethyl)-3-(4-fluorophenoxy)benzamide exerts its effects is not fully understood. its molecular structure suggests it may interact with specific proteins or enzymes, influencing biological pathways. The bipyridine moiety, in particular, is known for its ability to chelate metal ions, which could play a role in its activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The compound’s bipyridine-methyl-benzamide scaffold distinguishes it from related derivatives. Below is a comparative analysis with key analogs from the provided evidence:
| Compound (Example) | Core Structure | Key Substituents | Pharmacological Implications |
|---|---|---|---|
| Target Compound | Benzamide + bipyridine-methyl | 4-fluorophenoxy, 2,3'-bipyridine | Enhanced π-π stacking; potential kinase inhibition |
| N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide (Ev1) | Benzamide + thienylmethylthio | Thioether, cyano-pyridine | Antiviral/anticancer activity via thiol-mediated interactions |
| 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Ev2) | Chromenone + pyrazolopyrimidine | Fluorophenyl, sulfonamide | Kinase inhibition (e.g., PI3K/mTOR pathways) |
Key Observations :
- Bipyridine vs. Single Pyridine/Thiazole : The bipyridine system in the target compound may improve binding to kinases or receptors through extended π-π interactions compared to single pyridine or thiazole cores in analogs like those in .
- Fluorophenoxy vs. Thioether/Nitro Groups: The 4-fluorophenoxy group offers metabolic stability over thioether-linked compounds (e.g., thienylmethylthio derivatives), which are prone to oxidation.
- Lack of Sulfonamide/Chromenone Moieties: Unlike the chromenone-sulfonamide hybrid in , the target compound avoids steric bulk, possibly improving cell permeability .
Physicochemical and Pharmacokinetic Properties
Discussion: The fluorophenoxy group likely enhances metabolic stability compared to thioether-containing analogs, which are susceptible to enzymatic oxidation. The bipyridine system may increase melting points relative to simpler benzamides, though direct data are unavailable.
Biological Activity
N-({[2,3'-bipyridine]-3-yl}methyl)-3-(4-fluorophenoxy)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates a bipyridine moiety, known for its coordination properties, and a fluorophenoxy group, which is often associated with enhanced pharmacological profiles. This article delves into the biological activity of this compound, summarizing key research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features:
- A bipyridine segment that may facilitate metal ion coordination.
- A fluorophenoxy group that enhances lipophilicity and possibly bioactivity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bipyridine portion can coordinate with metal ions, influencing enzymatic activities and cellular signaling pathways. The fluorophenoxy group may enhance the compound's affinity for certain receptors or enzymes involved in disease processes.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Several studies have demonstrated that related compounds possess cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). For example, compounds with similar structural motifs have shown IC50 values below 100 μM against these cell lines, indicating significant anticancer potential .
- Apoptosis Induction : Research has shown that these compounds can induce apoptosis in cancer cells, characterized by increased caspase activity and morphological changes indicative of programmed cell death. This effect has been observed in treated HCT-116 and HeLa cells, where apoptosis-related markers were significantly elevated .
- Antimicrobial Properties : Some benzamide derivatives have exhibited antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Study 1: Anticancer Activity
A study involving a series of bipyridine derivatives demonstrated their effectiveness in inhibiting the proliferation of cancer cells. The most active derivatives showed IC50 values ranging from 30 to 60 μM against HCT-116 cells, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis .
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antibacterial properties of benzamide analogues, revealing that certain derivatives had MIC values as low as 3.12 μg/mL against Staphylococcus aureus. This suggests potential for development into therapeutic agents for bacterial infections .
Data Summary
The following table summarizes key findings regarding the biological activity of related compounds:
| Compound Name | Target Cells | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides | HCT-116 | 36 | Apoptosis induction |
| N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides | HeLa | 34 | Apoptosis induction |
| Benzamide Derivative | Staphylococcus aureus | 3.12 | Cell wall synthesis disruption |
| Benzamide Derivative | Escherichia coli | 12.5 | Metabolic pathway interference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
